3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-17-6-4-5-15(13-17)20-22-21(28-24-20)19-18(26)11-12-25(23-19)16-9-7-14(2)8-10-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKZACQJFKVRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with the pyridazinone moiety. Common reagents used in these reactions include hydrazine derivatives, ethoxyphenyl compounds, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridazinone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyridazinone moieties. These interactions could modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
Lipophilicity (logP) :
- The ethoxy group in the target compound increases logP compared to Analog 1 (dimethoxy), which has higher polarity. However, logP remains lower than Analog 2 (2-methylphenyl), where the methyl group contributes to greater hydrophobicity .
- Ethoxy vs. Methoxy: The ethoxy group’s longer alkyl chain slightly elevates logP (by ~0.7 units) compared to methoxy .
Solubility :
- The target compound’s solubility (predicted LogSw ≈ -4.8) is poorer than Analog 1 (LogSw ≈ -4.2) due to reduced hydrogen-bonding capacity from a single ethoxy group versus two methoxy groups .
Biological Activity
The compound 3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an oxadiazole moiety and a dihydropyridazinone core. Its molecular formula is with a molecular weight of approximately 430.47 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyridazinone derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 3-Ethoxyphenyl oxadiazole | Antibacterial | E. coli | |
| Pyridazinone derivatives | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of the compound is notable. Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases.
- Case Study : A recent study reported that a derivative similar to our compound exhibited an IC50 value of 20 µM against A549 lung cancer cells, indicating promising cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar oxadiazole derivative | A549 (lung cancer) | 20 | Apoptosis induction via Bcl-2 inhibition |
Neuroprotective Effects
Some studies have suggested neuroprotective effects associated with compounds similar to the target molecule. These effects are often linked to the modulation of neurotransmitter systems and reduction of oxidative stress.
- Research Findings : In models of neurodegeneration, compounds with similar structures have been shown to reduce neuronal cell death by scavenging free radicals and enhancing antioxidant defenses.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Interaction with Receptors : Potential binding to various receptors could modulate signaling pathways.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
- Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or acetic anhydride) .
- Dihydropyridazinone core construction : Condensation reactions between hydrazines and diketones or α,β-unsaturated carbonyl intermediates .
- Functional group introduction : Substituents like the 3-ethoxyphenyl and 4-methylphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Key optimization parameters include solvent polarity (e.g., ethanol, DMF), temperature (reflux conditions), and catalyst selection to improve yields .
Advanced: How can reaction yields be optimized when introducing electron-donating substituents (e.g., ethoxy groups)?
Answer:
Electron-donating groups like ethoxy may sterically hinder cyclization. To address this:
- Temperature modulation : Gradual heating (60–100°C) prevents side reactions during oxadiazole formation .
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states in cycloaddition steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol aids in recrystallization .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) isolates high-purity products, as seen in analogous pyrazoline syntheses .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxy CH₂CH₃ at δ ~1.4 ppm and aromatic protons) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹ for dihydropyridazinone, C-O-C ~1250 cm⁻¹ for ethoxy) .
- X-ray crystallography : Resolves spatial arrangements of the oxadiazole and dihydropyridazinone rings, critical for confirming regiochemistry .
Advanced: How can contradictory biological activity data across studies be systematically analyzed?
Answer:
Contradictions often arise from variations in:
- Substituent positioning : Compare analogs with ortho/meta/para substituents (e.g., 3-ethoxy vs. 4-ethoxy) to assess steric/electronic effects .
- Assay conditions : Control for solvent (DMSO vs. aqueous buffers), cell lines, and enzyme isoforms .
- Purity validation : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .
Statistical tools (e.g., ANOVA) quantify significance across replicates .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The oxadiazole moiety often interacts with catalytic lysine or arginine residues .
- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) under physiological conditions .
- QSAR models : Correlate substituent properties (logP, Hammett σ) with activity to prioritize derivatives for synthesis .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodology:
- Core modifications : Replace dihydropyridazinone with pyridazinone or phthalazinone to assess ring rigidity effects .
- Substituent variation :
- In vitro assays : Prioritize kinase inhibition or antimicrobial assays based on initial activity .
Basic: What are hypothesized biological targets based on structural motifs?
Answer:
- Kinases : The oxadiazole moiety may mimic ATP’s adenine in binding kinase active sites .
- GPCRs : The 4-methylphenyl group could interact with hydrophobic pockets in serotonin or dopamine receptors .
- Antimicrobial targets : The dihydropyridazinone core may inhibit bacterial dihydrofolate reductase (DHFR) .
Advanced: How to resolve ambiguities in proposed reaction mechanisms (e.g., cyclization steps)?
Answer:
- Isotopic labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the dihydropyridazinone ring .
- Kinetic studies : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Theoretical calculations : DFT studies (e.g., B3LYP/6-31G*) model transition states and activation energies for competing pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
